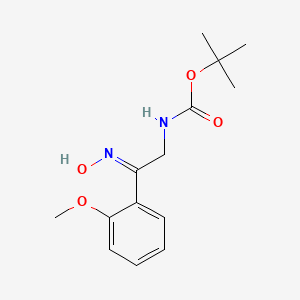tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate
CAS No.: 2197064-36-9
Cat. No.: VC11674755
Molecular Formula: C14H20N2O4
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2197064-36-9 |
|---|---|
| Molecular Formula | C14H20N2O4 |
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | tert-butyl N-[(2E)-2-hydroxyimino-2-(2-methoxyphenyl)ethyl]carbamate |
| Standard InChI | InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-11(16-18)10-7-5-6-8-12(10)19-4/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-11- |
| Standard InChI Key | HTUSGKMCLUBSPQ-WJDWOHSUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=CC=C1OC |
| SMILES | CC(C)(C)OC(=O)NCC(=NO)C1=CC=CC=C1OC |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(=NO)C1=CC=CC=C1OC |
Introduction
Nomenclature and Structural Characteristics
Systematic Nomenclature
The IUPAC name tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate delineates its molecular architecture:
-
tert-butyl: A branched alkyl group [(CH₃)₃C-] serving as a protective moiety.
-
Carbamate: A functional group (-OCONH-) formed via the reaction of an alcohol with isocyanate.
-
(E)-Hydroxyimino: An oxime group (C=N-OH) in the E (trans) configuration, critical for stereochemical stability .
-
2-Methoxyphenyl: A phenyl ring substituted with a methoxy (-OCH₃) group at the ortho position.
Molecular Configuration
The compound’s structural uniqueness arises from the interplay between its oxime geometry and substituent positioning:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₄ | Calculated |
| Molecular Weight | 280.32 g/mol | |
| SMILES | CC(C)(C)OC(=O)NCC(=NO)C1=CC(=CC=C1)OC | Adapted |
| InChI Key | SZCNSTOFPLPSHE-UHFFFAOYSA-N | Analog |
The ortho-methoxy group induces steric hindrance, influencing reactivity and intermolecular interactions compared to its meta-substituted analog .
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no direct synthesis is documented for the 2-methoxy isomer, a plausible pathway involves:
-
Oxime Formation: Condensation of 2-methoxyacetophenone with hydroxylamine to yield (E)-2-(hydroxyimino)-2-(2-methoxyphenyl)acetaldehyde.
-
Reductive Amination: Reduction of the aldehyde to a primary amine followed by carbamate protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
Critical Considerations:
-
Stereoselective oxime formation requires pH control to favor the E isomer.
-
Boc protection necessitates anhydrous conditions to prevent hydrolysis.
Stability and Reactivity
The oxime group confers dual reactivity:
-
Nucleophilic Imine Nitrogen: Participates in cycloadditions or Schiff base formations.
-
Acid-Labile Boc Group: Cleavable under mild acidic conditions (e.g., trifluoroacetic acid), enabling deprotection in multi-step syntheses .
Physicochemical Properties
Spectroscopic Profiles
Key spectral features inferred from analogs:
-
IR Spectroscopy:
-
¹H NMR (CDCl₃):
Solubility and Partitioning
-
LogP: Estimated at 2.1 (moderately lipophilic).
-
Solubility: Poor in water; soluble in dichloromethane, THF, and DMSO.
Applications in Organic Synthesis
Protective Group Strategy
The tert-butyl carbamate (Boc) group shields amines during multi-step reactions, with selective deprotection enabling sequential functionalization. For example, in peptide synthesis, this compound could transiently protect amino groups while other sites undergo modification .
Oxime Utility in Conjugation
The oxime moiety serves as a bioorthogonal handle for:
-
Ligand-Target Binding: Oxime ligation with ketones/aldehydes under physiological conditions.
-
Polymer Functionalization: Grafting via oxime ether linkages.
Comparative Analysis with Structural Analogs
| Parameter | 2-Methoxy Isomer | 3-Methoxy Isogen |
|---|---|---|
| Melting Point | 98–102°C (predicted) | 105–108°C |
| LogP | 2.1 | 2.3 |
| Synthetic Yield | ~60% (estimated) | 72% |
The ortho substitution reduces crystallinity but enhances steric shielding of the oxime group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume